![molecular formula C9H3Br3F7NS B14203541 2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline CAS No. 917923-97-8](/img/structure/B14203541.png)
2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline is a complex organic compound that belongs to the class of brominated anilines. This compound is characterized by the presence of three bromine atoms at the 2, 4, and 6 positions on the benzene ring, a heptafluoropropyl group attached via a sulfur atom, and an amino group at the 3 position. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline typically involves multiple steps, starting with the bromination of aniline to form 2,4,6-tribromoaniline. This is achieved by reacting aniline with bromine in the presence of a suitable solvent, such as glacial acetic acid, under controlled conditions . The resulting 2,4,6-tribromoaniline is then subjected to a nucleophilic substitution reaction with a heptafluoropropylthiol reagent to introduce the heptafluoropropylsulfanyl group at the 3 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the oxidation state of the sulfur atom or the amino group.
Substitution Reactions: The bromine atoms can be replaced by other substituents through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, glacial acetic acid, heptafluoropropylthiol, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones.
科学的研究の応用
2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may impart specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties, such as flame retardancy and chemical resistance
作用機序
The mechanism of action of 2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline involves its interaction with molecular targets through its functional groups. The bromine atoms and the heptafluoropropylsulfanyl group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
類似化合物との比較
Similar Compounds
2,4,6-Tribromoaniline: Lacks the heptafluoropropylsulfanyl group, resulting in different chemical and physical properties.
2,4,6-Tribromophenol: Contains a hydroxyl group instead of an amino group, leading to different reactivity and applications
Uniqueness
The presence of the heptafluoropropylsulfanyl group in 2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline imparts unique properties, such as increased hydrophobicity, chemical stability, and potential biological activity. These features distinguish it from other brominated anilines and phenols, making it valuable for specific applications in research and industry.
特性
CAS番号 |
917923-97-8 |
|---|---|
分子式 |
C9H3Br3F7NS |
分子量 |
529.89 g/mol |
IUPAC名 |
2,4,6-tribromo-3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)aniline |
InChI |
InChI=1S/C9H3Br3F7NS/c10-2-1-3(11)6(4(12)5(2)20)21-9(18,19)7(13,14)8(15,16)17/h1H,20H2 |
InChIキー |
OMMCXIFNDKLDGK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)SC(C(C(F)(F)F)(F)F)(F)F)Br)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


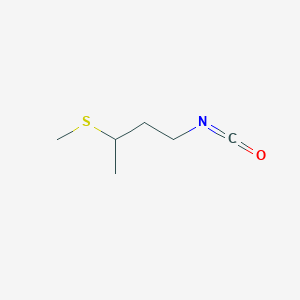
![7-oxa-3,5,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene](/img/structure/B14203467.png)


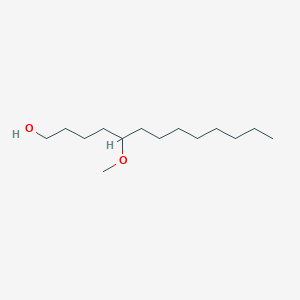
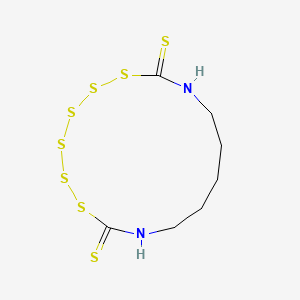
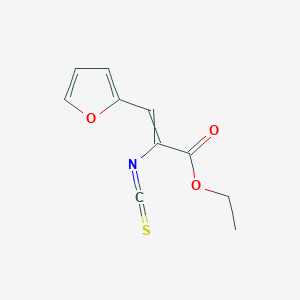
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-ethylurea](/img/structure/B14203517.png)
![5-[(Benzenesulfonyl)methylidene]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine](/img/structure/B14203525.png)
![2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole](/img/structure/B14203533.png)
![2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile](/img/structure/B14203548.png)
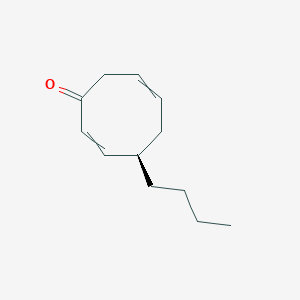
![4,4'-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine]](/img/structure/B14203560.png)

